molecular formula C19H16Br2N2O3 B2734349 4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 313967-96-3

4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2734349
CAS No.: 313967-96-3
M. Wt: 480.156
InChI Key: PRFNAXHRPXVAOF-UHFFFAOYSA-N
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Description

The compound is a pyrazoline derivative, which is a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazolines are known for their various biological activities such as antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular and insecticidal .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoline derivatives are generally synthesized by reacting a chalcone with semicarbazide hydrochloride or thiosemicarbazide in ethanolic sodium hydroxide solution .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural features similar to "4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid" have been synthesized and analyzed for their structural and spectroscopic properties. For instance, studies on pyrazole derivatives have focused on their synthesis, crystal structure analysis, and spectroscopic evaluation to understand their chemical properties and potential applications (Ö. Tamer et al., 2015). These studies provide foundational knowledge for the development of materials with desired physical and chemical properties.

Antimicrobial Activity

Pyrazolocarboxylic acid derivatives, closely related to the queried compound, have shown significant antimicrobial activity against various strains of bacteria, such as E. coli and St. aureus. These findings suggest potential applications in developing new antimicrobial agents (E. V. Pimenova & É. Voronina, 2001).

Antioxidant Activity

Research has also explored the antioxidant properties of compounds similar to "this compound". These studies have identified compounds with excellent radical scavenging activities, suggesting their potential use in pharmaceuticals or as dietary supplements to combat oxidative stress (G. Lavanya et al., 2014).

Catalytic Applications

Bulky pyrazole-based ligands, related to the compound , have been synthesized and evaluated for their efficacy in catalyzing cross-coupling reactions, such as the Suzuki–Miyaura reaction. This research indicates the potential of such compounds in facilitating organic synthesis, particularly in the pharmaceutical and chemical manufacturing industries (Edward Ocansey et al., 2018).

Electronic and Optical Materials

Compounds with pyrazole and related structures have been studied for their thermal, optical, and electrochemical properties, pointing towards their utility in developing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These studies highlight the importance of structural modifications to tune the electronic properties of such materials for specific applications (Chengbin Liu et al., 2007).

Properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Br2N2O3/c20-14-5-1-12(2-6-14)16-11-17(13-3-7-15(21)8-4-13)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFNAXHRPXVAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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